2-tert-Butyl-4-hydroxy-thiazole-5-carboxylic acid methyl ester
Overview
Description
“2-tert-Butyl-4-hydroxy-thiazole-5-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 1934612-78-8 . It has a molecular weight of 215.27 and its IUPAC name is methyl 2-(tert-butyl)-4-hydroxythiazole-5-carboxylate . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO3S/c1-9(2,3)8-10-6(11)5(14-8)7(12)13-4/h11H,1-4H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 215.27 . The IUPAC name is methyl 2-(tert-butyl)-4-hydroxythiazole-5-carboxylate .Scientific Research Applications
Synthesis and Application in Drug Development
- Synthesis for Cyclic Depsipeptide Derivatives : This compound, as a chiral unit containing thiazole, was synthesized for a novel cyclic depsipeptide, Lyngbyabellin A, which exhibited moderate cytotoxicity against certain cells (Wang et al., 2013).
- Derivative Synthesis for Antimicrobial Activity : Synthesis of 2-(4-Methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, a derivative of the subject compound, was explored for its antimicrobial activity (Markovich et al., 2014).
Chemical Properties and Reactions
- Unexpected C–S Bond Cleavage : A study on the hydrazination of 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate revealed unexpected C–S bond cleavage, leading to the formation of different compounds. This highlights the compound's unique reactivity under certain conditions (Nordin et al., 2016).
- Crystal Structure Analysis : The crystal structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, providing insights into its molecular interactions and stability (Lynch & Mcclenaghan, 2004).
Applications in Organic Chemistry
- Synthesis of Benzotriazole Derivatives : A process was developed to synthesize 5-Chloro-2-[2Hydroxy-3-Tert-Butyl-5-(2-Methoxycarbonylethyl)-Phenyl]-2H-Benzotriazole, showcasing the compound's role in the creation of new ultraviolet absorbers (Hu Xiao-bo, 2006).
- Role in Singlet Oxygen Reactions : It played a part in singlet oxygen reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters, leading to the formation of pyrrole precursors of prodigiosin and analogs (Wasserman et al., 2004).
Properties
IUPAC Name |
methyl 2-tert-butyl-4-hydroxy-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-9(2,3)8-10-6(11)5(14-8)7(12)13-4/h11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVNYHYJKCDGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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